

Application Notes and Protocols for CK-119 in Animal Models

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Compound of Interest

Compound Name: CK-119

Cat. No.: B1669122

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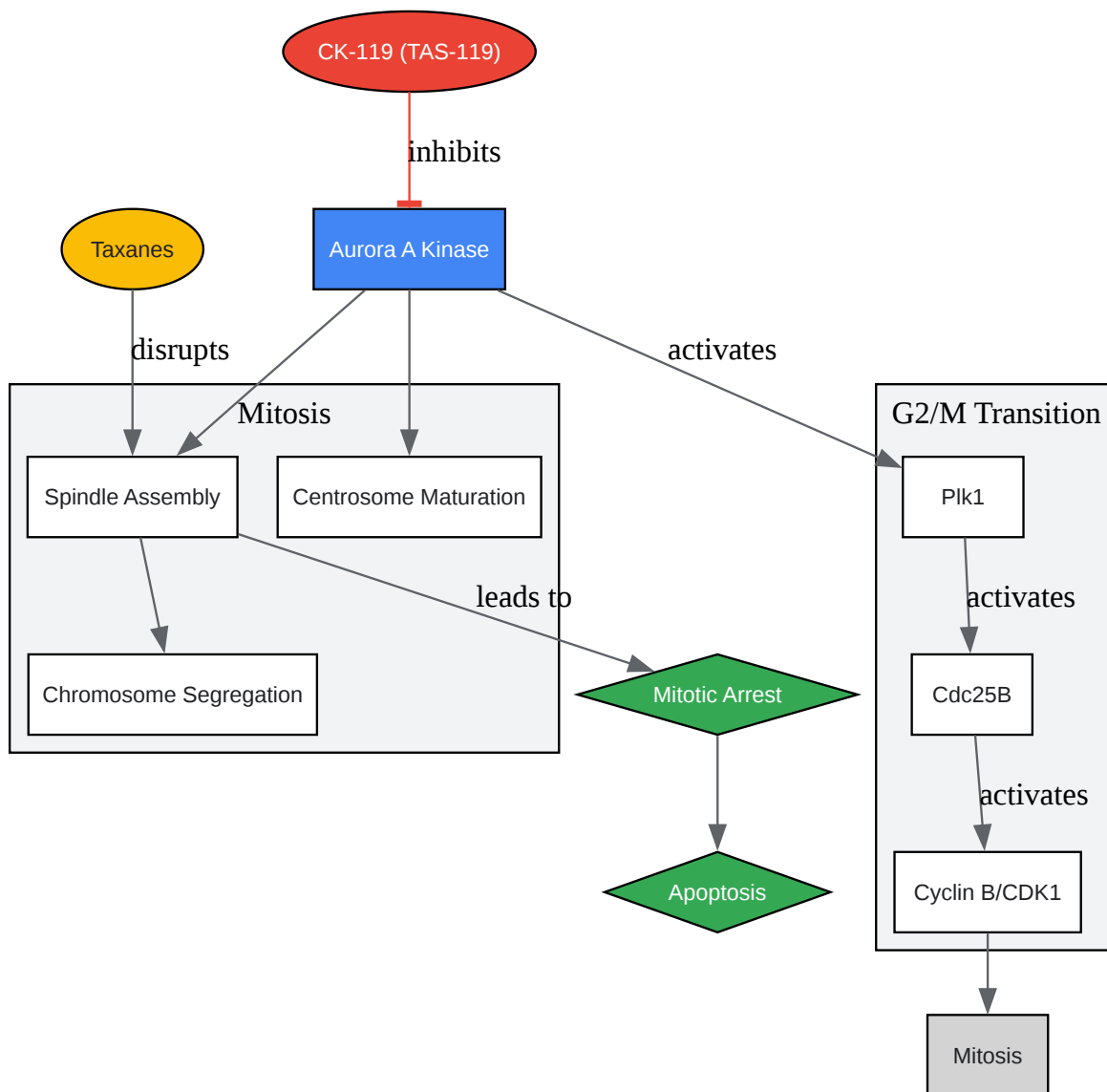
These application notes provide a comprehensive guide for the utilization of **CK-119** (also known as TAS-119), a potent and selective oral inhibitor of Aurora A kinase, in various preclinical animal models of cancer. This document outlines the mechanism of action, recommended dosing regimens, and detailed protocols for efficacy and toxicology studies.

Mechanism of Action

CK-119 is a selective inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1][2][3] Overexpression of Aurora A is common in many cancers and is associated with tumorigenesis and resistance to taxane-based chemotherapies. **CK-119** enhances the anti-tumor efficacy of taxanes by abrogating the mitotic spindle checkpoint, which is often hyperactivated in cancer cells with elevated Aurora A levels.[3]

Signaling Pathway

The Aurora A kinase signaling pathway plays a crucial role in cell cycle regulation, particularly during mitosis. Its inhibition by **CK-119** disrupts these processes, leading to mitotic catastrophe and cell death in cancer cells.



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Caption: Simplified signaling pathway of Aurora A kinase and the points of intervention by **CK-119** and taxanes.

Quantitative Data Summary

Efficacy of **CK-119** in Combination with Taxanes in Xenograft Models

Animal Model	Tumor Model	CK-119 Dose	Combination Agent	Key Findings	Reference
Nude Rats	HeLa-luc Xenograft	5, 10, 30 mg/kg (oral, daily for 4 days)	Paclitaxel (10 mg/kg, single dose)	Dose-dependent enhancement of antitumor efficacy.	[4]
Nude Mice	NCI-H460 Xenograft	60 mg/kg (oral, daily for 4 days, starting day after taxane)	Paclitaxel (60 mg/kg) or Docetaxel	Significant enhancement of antitumor efficacy.	[4]

Preclinical Toxicology of CK-119

Species	Study Type	Key Findings	Reference
Rats	Combination with Paclitaxel	CK-119 did not exaggerate paclitaxel-induced neutropenia and neurotoxicity. The combination was well-tolerated.	[4][5]
Rodents	General Toxicology	The starting dose for a first-in-human study was determined to be 70 mg BID based on the severely toxic dose in 10% of exposed animals (STD10) of 63 mg/kg BID in rodents.	[6]

Experimental Protocols

General Animal Husbandry and Welfare

All animal experiments should be conducted in accordance with institutional guidelines and regulations. Animals should be housed in a specific pathogen-free (SPF) environment with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard chow and water should be provided ad libitum.

NCI-H460 Lung Cancer Xenograft Model in Nude Mice

This protocol details the establishment of a subcutaneous xenograft model to assess the efficacy of **CK-119** in combination with taxanes.

Materials:

- NCI-H460 human non-small cell lung cancer cells
- Female athymic nude mice (6-8 weeks old)
- Matrigel
- Phosphate-buffered saline (PBS), sterile
- **CK-119** (TAS-119)
- Paclitaxel or Docetaxel
- Vehicle for **CK-119** (e.g., 0.5% methylcellulose)
- Calipers

Procedure:

- Cell Preparation: Culture NCI-H460 cells in appropriate media until they reach 80-90% confluency. Harvest the cells by trypsinization and wash with sterile PBS. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5×10^6 cells per 100 μL .

- Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 μ L of the cell suspension into the right flank of each mouse.
- Tumor Growth Monitoring: Monitor the animals for tumor growth. Begin treatment when tumors reach a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
- Treatment Administration:
 - Randomize mice into treatment groups (e.g., Vehicle, **CK-119** alone, Taxane alone, **CK-119** + Taxane).
 - Administer the taxane (e.g., paclitaxel 60 mg/kg) via intravenous or intraperitoneal injection.
 - Beginning the day after taxane administration, administer **CK-119** (60 mg/kg) orally, once daily, for 4 consecutive days.
- Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

HeLa-luc Cervical Cancer Xenograft Model in Nude Rats

This protocol describes a subcutaneous xenograft model in nude rats for evaluating the pharmacodynamic effects and efficacy of **CK-119**.

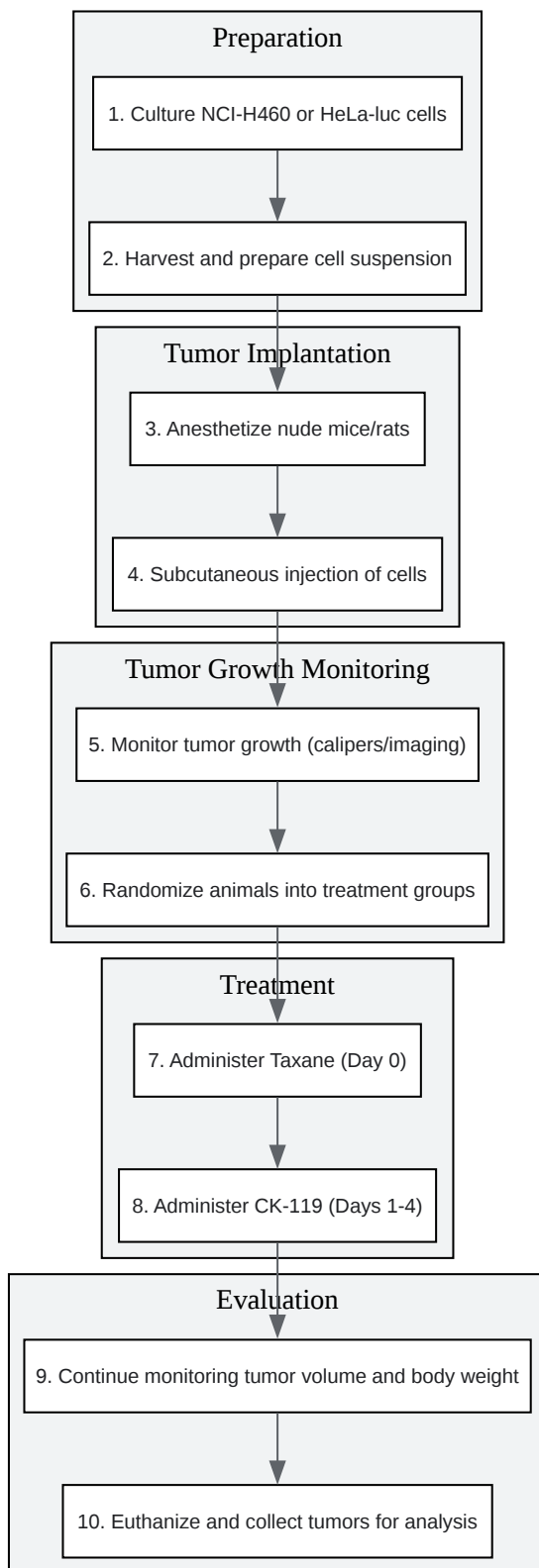
Materials:

- HeLa-luc human cervical cancer cells (expressing luciferase)
- Female nude rats (6-8 weeks old)
- **CK-119** (TAS-119)
- Vehicle for **CK-119**
- Bioluminescence imaging system

Procedure:

- Cell Preparation and Implantation: Prepare and implant HeLa-luc cells as described for the mouse model, adjusting cell numbers as appropriate for rats.
- Tumor Growth and Imaging: Monitor tumor growth via bioluminescence imaging.
- Pharmacodynamic Study:
 - Once tumors are established, administer **CK-119** orally at various doses (5, 10, 30 mg/kg).
 - At selected time points after dosing, euthanize a subset of animals and collect tumor tissue to assess the inhibition of Aurora A kinase activity (e.g., by measuring the phosphorylation of a downstream substrate like histone H3).
- Efficacy Study (Combination with Taxane):
 - Administer a single dose of paclitaxel (10 mg/kg).
 - Beginning the next day, administer **CK-119** orally once daily for 4 days.
 - Monitor tumor growth via bioluminescence and caliper measurements.

Experimental Workflow Diagram



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Caption: A typical experimental workflow for evaluating **CK-119** in a xenograft animal model.

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